

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS number and molecular weight

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Compound of Interest

Compound Name: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B105094

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An In-depth Technical Guide to **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, experimental protocols for its use, and a visual representation of its role in synthetic pathways.

Core Compound Information

CAS Number: 122860-33-7

Molecular Weight: 249.31 g/mol

Quantitative Data Summary

The following table summarizes the key quantitative data for **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate**.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₁₄ H ₁₉ NO ₃ | N/A |
| Molecular Weight | 249.31 g/mol | N/A |
| CAS Number | 122860-33-7 | N/A |
| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.162 ± 0.06 g/cm ³ (Predicted) | [1] |
| pKa | 14.94 ± 0.10 (Predicted) | [1] |
| Appearance | Colorless to off-white solid-liquid mixture | [1] |

Application in Pharmaceutical Synthesis

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile building block primarily utilized in the development of novel drug candidates.[2] It serves as a crucial intermediate in the synthesis of compounds targeting various receptors, including:

- Fluorescent antagonists for human 5-HT₄ receptors: These are valuable tools for studying the distribution and function of this receptor, which is implicated in gastrointestinal motility and cognitive processes.[1][3]
- Potent Ca²⁺-permeable AMPA receptor antagonists: These compounds are investigated for their potential in treating neurological disorders characterized by excessive glutamate signaling.[1]

Experimental Protocols

The primary alcohol group of **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate** allows for further functionalization, a key step in multi-step syntheses. A common transformation is the conversion of the hydroxyl group to a leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution reactions.

Conversion to Benzyl 4-(bromomethyl)piperidine-1-carboxylate

This protocol describes the bromination of the primary alcohol using carbon tetrabromide and triphenylphosphine, a variation of the Appel reaction. This method is cited in the synthesis of precursors for 5-HT₄ receptor antagonists.^[1]

Materials:

- **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate**
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Anhydrous Tetrahydrofuran (THF)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

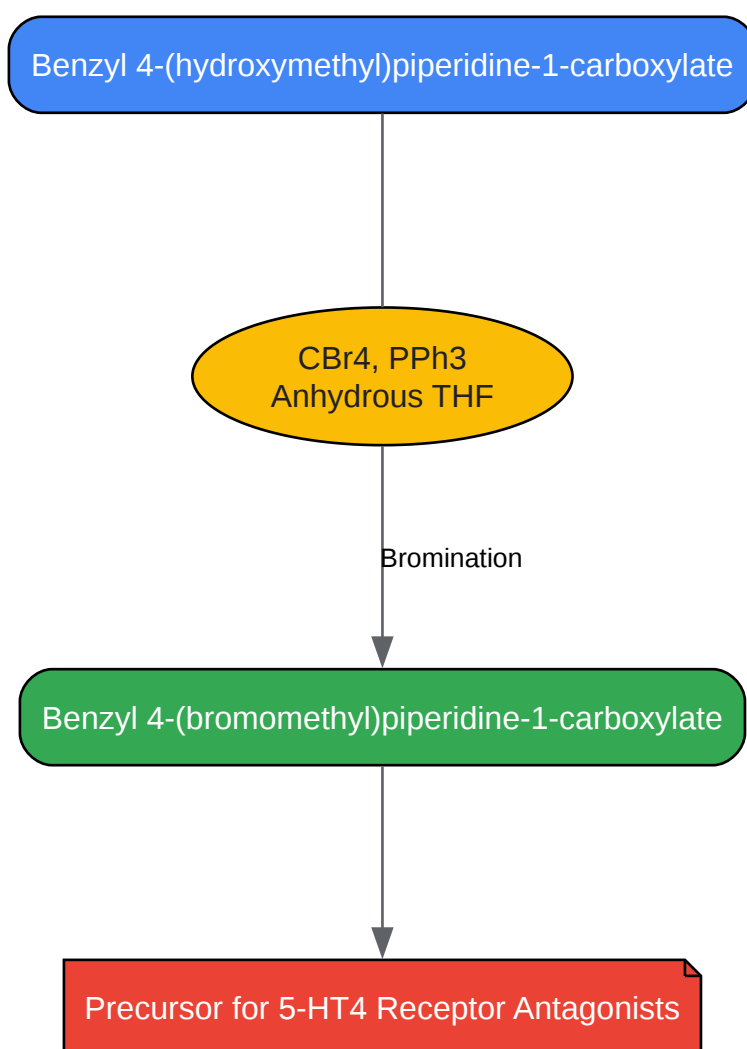
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate** in anhydrous THF.
- Add triphenylphosphine (PPh₃) to the solution and stir until it is fully dissolved.
- Cool the reaction mixture in an ice bath to 0 °C.
- Slowly add a solution of carbon tetrabromide (CBr₄) in anhydrous THF to the cooled mixture.
- Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield Benzyl 4-(bromomethyl)piperidine-1-carboxylate.

Synthetic Pathway Visualization

The following diagram illustrates the initial step in the synthetic workflow for converting **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate** into a key intermediate for the synthesis of 5-HT₄ receptor antagonists.



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Caption: Synthetic conversion of the starting material.

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